molecular formula C19H21NO4S4 B2930287 2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-40-6

2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

Cat. No. B2930287
CAS RN: 896348-40-6
M. Wt: 455.62
InChI Key: YAWDDYZREXXCTQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TMB-8, and it is a potent inhibitor of calcium release from intracellular stores. TMB-8 has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

TMB-8 inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum. TMB-8 binds to the IP3 receptor and prevents the binding of IP3, which is required for the opening of the calcium channel. This results in a decrease in intracellular calcium levels and a disruption of calcium signaling.
Biochemical and Physiological Effects
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of insulin from pancreatic beta cells, which is important for glucose homeostasis. TMB-8 has also been shown to inhibit the contraction of smooth muscle cells, which is important for various physiological processes such as blood vessel contraction and airway constriction.

Advantages and Limitations for Lab Experiments

The main advantage of using TMB-8 in lab experiments is its potency and specificity for the IP3 receptor. TMB-8 has been shown to be a highly potent inhibitor of calcium release from intracellular stores, and it has a high degree of specificity for the IP3 receptor. However, one limitation of using TMB-8 is its potential toxicity, as it can inhibit calcium signaling in non-target cells and tissues.

Future Directions

There are several future directions for the use of TMB-8 in scientific research. One potential application is in the field of cancer research, where TMB-8 could be used to study the role of calcium signaling in cancer cell proliferation and metastasis. Another potential application is in the field of neuroscience, where TMB-8 could be used to study the role of calcium signaling in neuronal function and plasticity. Additionally, TMB-8 could be used as a tool to study the role of calcium signaling in various diseases such as cardiovascular diseases and Alzheimer's disease.

Synthesis Methods

The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-thienyl)ethanol in the presence of a base such as triethylamine. The resulting product is then reacted with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 2-(2-thienylsulfonyl)ethylamine to yield TMB-8.

Scientific Research Applications

TMB-8 has been used extensively in scientific research to study the role of calcium signaling in various physiological processes. It has been shown to inhibit calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, secretion, and cell division. TMB-8 has been used to study the role of calcium signaling in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

2,4,6-trimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S4/c1-13-10-14(2)19(15(3)11-13)28(23,24)20-12-17(16-6-4-8-25-16)27(21,22)18-7-5-9-26-18/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWDDYZREXXCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

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